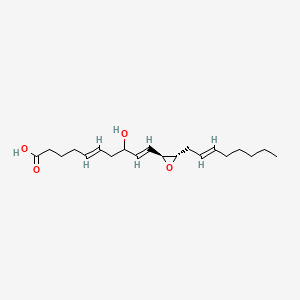
2'-C-Methyluridine-5'-phosphoramidate Triethylamine Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt: is a biochemical compound with the molecular formula C18H36N4O8P and a molecular weight of 467.47 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt involves the phosphorylation of 2’-C-Methyluridine. The reaction typically uses phosphoramidite chemistry, where 2’-C-Methyluridine is reacted with a phosphoramidite reagent under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the acidic by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques to remove any impurities .
化学反応の分析
Types of Reactions: 2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphoramidate group to a phosphate group.
Reduction: Although less common, reduction reactions can modify the uridine moiety.
Substitution: The phosphoramidate group can be substituted with other nucleophilic reagents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as iodine or tert-butyl hydroperoxide in the presence of a base.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2’-C-Methyluridine-5’-phosphate.
Reduction: Modified uridine derivatives.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
科学的研究の応用
2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Employed in studies involving RNA synthesis and modification.
Medicine: Investigated for its potential use in antiviral therapies, particularly against hepatitis C virus (HCV).
作用機序
The mechanism of action of 2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt involves its incorporation into nucleic acids. The compound acts as a substrate for various enzymes involved in nucleic acid synthesis and modification. It can inhibit viral RNA polymerases, thereby preventing the replication of RNA viruses such as HCV. The molecular targets include viral RNA-dependent RNA polymerases and other enzymes involved in nucleic acid metabolism .
類似化合物との比較
2’-C-Methyluridine: A closely related compound with similar antiviral properties.
2’-C-Methylcytidine: Another nucleoside analog with potential antiviral activity.
2’-C-Methylguanosine: A guanosine analog with similar biochemical properties.
Uniqueness: 2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt is unique due to its phosphoramidate group, which enhances its stability and bioavailability compared to other nucleoside analogs. This makes it a valuable tool in biochemical research and potential therapeutic applications.
特性
分子式 |
C18H36N4O8P+ |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
[(2R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxyphosphonamidic acid;tetraethylazanium |
InChI |
InChI=1S/C10H16N3O8P.C8H20N/c1-10(17)7(15)5(4-20-22(11,18)19)21-8(10)13-3-2-6(14)12-9(13)16;1-5-9(6-2,7-3)8-4/h2-3,5,7-8,15,17H,4H2,1H3,(H3,11,18,19)(H,12,14,16);5-8H2,1-4H3/q;+1/t5-,7?,8-,10-;/m1./s1 |
InChIキー |
VVRQKQQCNNWTGU-AAXBDWBCSA-N |
異性体SMILES |
CC[N+](CC)(CC)CC.C[C@@]1([C@@H](O[C@@H](C1O)COP(=O)(N)O)N2C=CC(=O)NC2=O)O |
正規SMILES |
CC[N+](CC)(CC)CC.CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


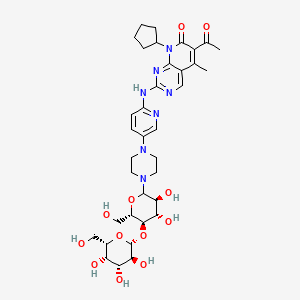

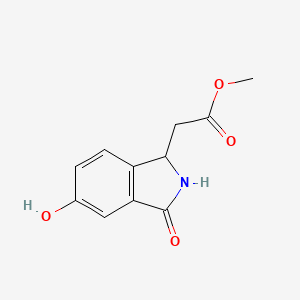

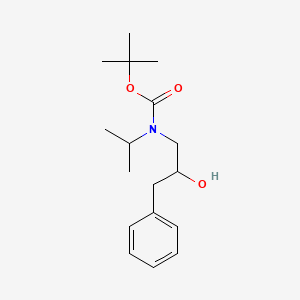
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
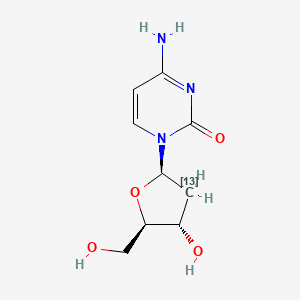
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
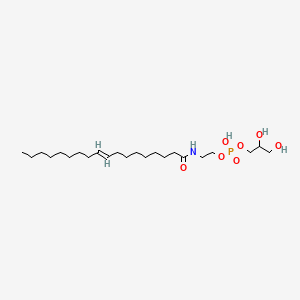
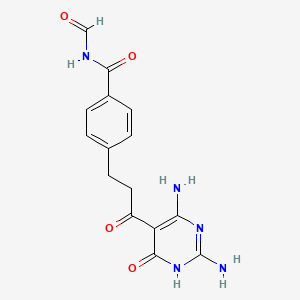
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
